MLN8054 is a synthetically derived small molecule that acts as a selective inhibitor of the Aurora A kinase. [] It is classified as a benzazepine derivative and plays a crucial role in scientific research aimed at understanding the functions of Aurora A kinase and developing novel anticancer therapeutic strategies. [, ]
MLN8054 is synthesized through a multi-step process. One method involves using [14C]-cyanamide as a starting material. [] First, [14C]-cyanamide is coupled with 4-aminobenzoic acid to produce [14C]-4-guanidinobenzoic acid. This intermediate is then reacted with 9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-amine to yield the final product, sodium ring-[14C]-4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-benzoate (MLN8054). []
Alternatively, sodium carboxyl-[14C]-4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-benzoate (MLN8054) can be synthesized from carboxyl-[14C]-4-guanidinobenzoic acid in a single step. []
Deuterated and 15N-labeled versions of MLN8054 ([D4,15N]-4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-benzoic acid) have also been synthesized. These utilize [15N2]-cyanamide and [D4]-4-aminobenzoic acid as starting materials in a two-step process. []
MLN8054 consists of a pyrimido[5,4-d][2]benzazepine core, with a chloro substituent at the 9-position and a 2,6-difluorophenyl group attached to the 7-position. [] An amino group at the 2-position of the core structure links to a 4-aminobenzoic acid moiety. []
Crystal structure analysis of MLN8054 bound to Aurora A kinase reveals that the compound occupies the ATP binding site, forming critical interactions with residues in the hinge region and the activation loop. [] MLN8054 induces an unusual "DFG-up" conformation of the activation loop, which is critical for its selectivity towards Aurora A over other Aurora kinases. []
One key chemical reaction involving MLN8054 is its binding to Aurora A kinase. This interaction occurs within the ATP-binding site of the kinase and involves the formation of hydrogen bonds and hydrophobic interactions. [, ] This binding event ultimately inhibits Aurora A kinase activity. [, , , , , , , , , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2